Tris(methylcyclopentadienyl)erbium
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/3C6H7.Er/c3*1-6-4-2-3-5-6;/h3*2-5H,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVGPBHPQYZACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Er] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Er | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39470-10-5 | |
| Record name | Tris(methylcyclopentadienyl)erbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Tris Methylcyclopentadienyl Erbium
Strategies for Er(MeCp)₃ Synthesis
The synthesis of Tris(methylcyclopentadienyl)erbium predominantly relies on two established organometallic reaction pathways: salt metathesis and direct metalation.
Salt Metathesis Routes to Er(MeCp)₃
Salt metathesis is a widely employed and versatile method for the formation of metal-ligand bonds. rsc.org In the context of Er(MeCp)₃ synthesis, this approach typically involves the reaction of an erbium halide, most commonly erbium(III) chloride (ErCl₃), with a methylcyclopentadienyl salt of an alkali metal. The general reaction is as follows:
ErCl₃ + 3 MeCpM → Er(MeCp)₃ + 3 MCl
Where 'M' can be Lithium (Li), Sodium (Na), or Potassium (K).
The reaction is typically carried out in an anhydrous, aprotic organic solvent, such as tetrahydrofuran (B95107) (THF) or toluene (B28343), under an inert atmosphere to prevent the decomposition of the air- and moisture-sensitive organometallic species. A patent describing the synthesis of the analogous yttrium complex, Tris(methylcyclopentadienyl)yttrium(III), details a process where yttrium(III) chloride is reacted with sodium methylcyclopentadienide (MeCpNa) in toluene. google.com The mixture is heated to facilitate the reaction, and after a period of stirring, the solid byproduct, sodium chloride, is allowed to precipitate. The desired product is then isolated from the mother liquor. google.com This method can be adapted for the synthesis of Er(MeCp)₃ due to the chemical similarities between yttrium and erbium.
Direct Metalation Approaches
Direct metalation offers an alternative synthetic strategy. This method involves the deprotonation of a C-H bond on an organic molecule by a strong base, typically an organolithium reagent like n-butyllithium, followed by reaction with a metal halide. wikipedia.org For the synthesis of Er(MeCp)₃, this would involve the in-situ formation of the methylcyclopentadienyl anion by reacting methylcyclopentadiene (B1197316) with a strong base, which then reacts with ErCl₃.
While conceptually straightforward, direct metalation can sometimes be complicated by side reactions or the need for carefully controlled reaction conditions to achieve high selectivity. harvard.edu The choice between salt metathesis and direct metalation often depends on the availability and stability of the starting materials, as well as the desired purity of the final product.
Comparative Analysis of Synthetic Yields and Purity Profiles
The choice of solvent can also influence the purity profile. Syntheses performed in coordinating solvents like THF can sometimes lead to the formation of solvent adducts, which may be difficult to remove. In contrast, using a non-coordinating solvent like toluene can yield a product that is not coordinated to the solvent. google.com The removal of the alkali metal halide byproduct is another crucial step for achieving high purity. This is typically accomplished by filtration, followed by removal of the solvent under vacuum and subsequent purification of the product, often through sublimation or recrystallization.
| Synthetic Route | Typical Reagents | Common Solvents | Reported Purity (Analogous Compounds) | Key Considerations |
| Salt Metathesis | ErCl₃, MeCpNa/MeCpK | Toluene, THF | >98% (for Y(MeCp)₃) google.com | Efficient byproduct removal is crucial. Solvent choice can affect adduct formation. |
| Direct Metalation | Methylcyclopentadiene, n-BuLi, ErCl₃ | THF, Hexanes | Data not available | Requires careful control of stoichiometry and temperature to avoid side reactions. |
Precursor Design and Ligand Influence on Reactivity
The choice of ligand is a powerful tool for tuning the properties of a metal precursor, such as its volatility, thermal stability, and reactivity.
Comparison with Other Cyclopentadienyl (B1206354) and Non-Cyclopentadienyl Erbium Precursors in Synthetic Pathways
The properties of Er(MeCp)₃ can be better understood by comparing it with other erbium precursors bearing different ligands.
Cyclopentadienyl-type Ligands: The substitution on the cyclopentadienyl ring significantly impacts the precursor's properties. For instance, increasing the size of the alkyl substituent, such as using a butylcyclopentadienyl ligand, can further increase steric bulk and may enhance solubility in organic solvents. ereztech.com The synthesis of a tris(butylcyclopentadienyl)yttrium(III) complex has been described using a salt metathesis route similar to that for the methylcyclopentadienyl analogue. google.com The choice of substituent allows for the fine-tuning of the precursor's physical properties.
Handling and Storage Protocols for Air-Sensitive Organoerbium Species
The handling and storage of organoerbium compounds, including this compound, demand rigorous adherence to air-free techniques due to their reactivity with atmospheric oxygen and moisture. wikipedia.org While some commercial suppliers suggest that this compound is relatively stable in air compared to other rare earth metal compounds, best practices in organometallic chemistry dictate the use of inert atmosphere conditions to ensure sample purity and prevent degradation. americanelements.comjk-sci.com The protocols described herein are essential for maintaining the integrity of these sensitive materials.
Organometallic compounds are frequently reactive towards both oxygen and water, necessitating specialized laboratory apparatus. wikipedia.orgfiveable.me The primary methods for manipulating these sensitive species involve the use of either a glovebox or a Schlenk line, which provide an environment free from reactive atmospheric gases. biocyclopedia.comnd.edu
Glovebox Techniques
A glovebox is a sealed chamber filled with a high-purity inert gas, typically argon or nitrogen, with oxygen and moisture levels maintained below 1 part per million (ppm). schlenklinesurvivalguide.com This environment is ideal for the long-term storage and manipulation of this compound.
Key Procedures for Glovebox Use:
Atmosphere: The glovebox should be maintained under a positive pressure with purified nitrogen or argon. Argon is often preferred for highly sensitive reactions due to its higher density, which helps to displace air more effectively. biocyclopedia.comkindle-tech.com
Material Transfer: All items, including glassware, solvents, and the compound itself, must be introduced into the glovebox through an antechamber. The antechamber is subjected to multiple vacuum and inert gas refill cycles to remove atmospheric contaminants before the inner door is opened. schlenklinesurvivalguide.com
Glassware Preparation: All glassware must be rigorously dried in an oven (typically >100°C) for several hours and then cooled in the glovebox antechamber before being brought into the main chamber to remove any adsorbed moisture. schlenklinesurvivalguide.com
Storage: this compound should be stored in a tightly sealed container within the glovebox. For long-term storage, placing the primary container inside a secondary, larger sealed container can provide additional protection.
Schlenk Line Techniques
For synthetic manipulations and reactions, a Schlenk line is a commonly used apparatus. nd.edu It consists of a dual-manifold system that provides both a vacuum and a stream of inert gas, allowing for reactions to be carried out in standard glassware that has been adapted for air-free work. solvation.de
Key Procedures for Schlenk Line Use:
Inert Gas Flow: A steady flow of inert gas (nitrogen or argon) is passed through the line and vented through a bubbler to maintain a positive pressure, preventing air from entering the system. biocyclopedia.com
Purging: The reaction flask is attached to the Schlenk line and subjected to several cycles of evacuation (vacuum) and refilling with inert gas to remove air and moisture from the vessel. kindle-tech.com Flame-drying the flask under vacuum is a common practice to ensure all moisture is removed. youtube.com
Reagent Transfer: Transfers of the solid compound or solutions are performed using techniques that prevent atmospheric exposure. This can involve cannula transfers for liquids or using a positive flow of inert gas to protect the material during a quick solid addition. solvation.de
The following table summarizes the primary inert atmosphere techniques.
| Technique | Description | Typical Inert Gas | Key Applications |
| Glovebox | A sealed enclosure with a controlled inert atmosphere for handling and storing highly sensitive materials. nd.eduschlenklinesurvivalguide.com | Nitrogen, Argon | Weighing solids, preparing samples for analysis (e.g., NMR), long-term storage. schlenklinesurvivalguide.com |
| Schlenk Line | A dual-manifold apparatus allowing for reactions to be conducted under vacuum or a positive pressure of inert gas in glassware. nd.edusolvation.de | Nitrogen, Argon | Performing reactions, distillations, and filtrations of air-sensitive compounds. solvation.de |
Compound Stability and Storage Recommendations
There are conflicting reports regarding the precise sensitivity of this compound. While it is generally categorized as an air-sensitive organometallic compound, some data suggests a degree of stability. wikipedia.orgamericanelements.com However, due to the reactive nature of the metal-carbon bond, stringent air-free handling is the recommended standard. wikipedia.org
| Parameter | Recommendation / Data | Source |
| Chemical Formula | C₁₈H₂₁Er | strem.com |
| Molecular Weight | 404.62 g/mol | strem.com |
| Appearance | Yellow powder | jk-sci.com |
| Air Sensitivity | Generally considered air-sensitive. One supplier notes it is "fairly stable in air," while another indicates "Air Sensitive: No." | wikipedia.orgamericanelements.comjk-sci.com |
| Moisture Sensitivity | Assumed to be moisture-sensitive due to its organometallic nature. One supplier reports "Moisture Sensitive: No." | jk-sci.comfiveable.me |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) is strongly recommended. | biocyclopedia.comkindle-tech.com |
| Storage Temperature | Store in a cool, dry place. Specific "Store Cold" requirement is listed as "No" by one supplier. | jk-sci.com |
Given the nature of organolanthanide complexes, exposure to air and moisture can lead to hydrolysis and oxidation, compromising the compound's integrity for applications such as thin film deposition and catalysis. americanelements.comsolvation.de Therefore, regardless of its reported relative stability, handling this compound under a dry, inert atmosphere is crucial for reproducible and reliable results in research and development.
Advanced Spectroscopic and Structural Elucidation of Tris Methylcyclopentadienyl Erbium
Structural Characterization Techniques
Although a specific crystal structure for Er(MeCp)3 has not been reported, the structures of numerous tris(cyclopentadienyl)lanthanide complexes, including those with substituted cyclopentadienyl (B1206354) ligands, have been determined. acs.orgnih.govjyu.fi These serve as excellent models for predicting the solid-state architecture of Er(MeCp)3.
The Er(III) ion in Tris(methylcyclopentadienyl)erbium is expected to be coordinated to three methylcyclopentadienyl (MeCp) ligands in a trigonal planar fashion with respect to the centroids of the rings. The interaction between the erbium cation and the cyclopentadienyl rings is primarily ionic in nature. nih.gov The MeCp ligands are considered to be η⁵-coordinated, meaning all five carbon atoms of each ring are involved in bonding to the erbium center. jyu.fi
In related tris(cyclopentadienyl)lanthanide complexes, the metal-to-carbon bond distances gradually decrease across the lanthanide series, a phenomenon attributed to the lanthanide contraction. nih.gov For larger lanthanide ions, adduct formation is common, leading to higher coordination numbers. For instance, (Cp)3La can form a bis-adduct with cyclohexylisonitrile, resulting in a distorted trigonal bipyramidal structure. nih.gov Given erbium's position later in the lanthanide series, the formation of such adducts with Er(MeCp)3 would be less likely due to increased steric crowding around the smaller Er(III) ion.
Table 1: Expected Coordination Data for this compound based on Analogous Lanthanide Complexes
| Parameter | Expected Value/Characteristic |
|---|---|
| Coordination Geometry | Trigonal planar arrangement of MeCp ring centroids |
| Er-C (ring) bond distances | Expected to be in the range of 2.60 - 2.90 Å |
| C-C (ring) bond distances | Consistent with aromatic cyclopentadienyl rings |
Note: The data in this table is hypothetical and based on trends observed in related lanthanide complexes.
The presence of the methyl group on each cyclopentadienyl ring in Er(MeCp)3 influences its solid-state architecture in several ways. The methyl substituents increase the steric bulk of the ligands compared to unsubstituted cyclopentadienyl ligands. This increased steric hindrance can affect the packing of the molecules in the crystal lattice and may prevent the formation of adducts with solvent molecules or other ligands that are sometimes observed with less sterically crowded complexes.
Studies on a series of (C5Me4R)3La complexes (where R = Me, Et, iPr, SiMe3) have shown that as the steric bulk of the substituent R increases, the average La-(ring centroid) distance also increases. acs.org This suggests that the methyl group in Er(MeCp)3 will likely lead to slightly longer Er-(ring centroid) distances compared to the hypothetical Er(Cp)3.
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. nih.gov For paramagnetic compounds like this compound, the presence of the unpaired electrons of the Er(III) ion leads to significant changes in the NMR spectrum compared to diamagnetic analogues.
The unpaired 4f electrons of the Er(III) ion in Er(MeCp)3 induce large shifts in the resonance frequencies of the ligand nuclei, known as paramagnetic or hyperfine shifts. These shifts can be several hundred parts per million (ppm) and are the result of two primary mechanisms: contact (or scalar) shifts and pseudocontact (or dipolar) shifts.
The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei through the chemical bonds. The pseudocontact shift originates from the magnetic anisotropy of the paramagnetic metal center and its through-space dipolar interaction with the nucleus. The magnitude of the pseudocontact shift is dependent on the distance and angle between the paramagnetic center and the nucleus, following a 1/r³ dependence. This distance and angular dependence makes the pseudocontact shift a valuable tool for obtaining structural information in solution. By analyzing the paramagnetic shifts, it is possible to deduce the relative positions of the nuclei in the molecule and thus gain insight into the solution-state structure.
Dynamic NMR spectroscopy can be employed to study dynamic processes occurring in solution, such as ligand exchange or conformational changes. nih.gov In lanthanide complexes, intramolecular rearrangements are common. For instance, studies on LnDOTA- complexes have revealed the presence of two isomeric forms in solution and the dynamics of their interconversion. uniupo.it
For Er(MeCp)3, variable-temperature NMR studies could potentially reveal dynamic processes such as the rotation of the methylcyclopentadienyl rings or intermolecular ligand exchange. The rates of these processes can be determined by analyzing the changes in the line shapes of the NMR signals as a function of temperature. Furthermore, the paramagnetic nature of Er(III) leads to enhanced nuclear relaxation rates. Measurements of these relaxation rates can provide additional information about the structure and dynamics of the complex in solution. nih.gov Anomalous relaxation rate profiles have been observed for some erbium complexes, which challenges the established theories and suggests complex dynamic behavior influenced by solvent collisions and deviations from free-ion magnetic susceptibilities. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tris(cyclopentadienyl)lanthanide |
| (Cp)3La(C≡NCy)2 |
| (C5Me4R)3La |
| Er(Cp)3 |
Electron Paramagnetic Resonance (EPR) Spectroscopy Studies of Er(III) Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating paramagnetic species, such as those containing the Er(III) ion. The trivalent erbium cation possesses a 4f¹¹ electronic configuration, resulting in a ⁴I₁₅/₂ ground state and making it EPR active. However, the EPR spectroscopy of lanthanide complexes, including this compound, presents unique challenges and insights.
Due to the contracted nature of the 4f orbitals, the interaction between the unpaired electrons and the ligand environment is often weak, leading to a predominantly ionic character in the metal-ligand bonding. This is a general feature observed in many organolanthanide complexes. nih.govrsc.org Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, have been employed for analogous early lanthanide cyclopentadienyl complexes, revealing minimal spin density transfer from the 4f orbitals to the ligand orbitals. nih.govrsc.org This suggests that the bonding in these systems is primarily electrostatic. rsc.org
For this compound, one would anticipate that the EPR spectrum would be influenced by the crystal field environment imposed by the three methylcyclopentadienyl ligands. However, resolving ligand hyperfine interactions in the continuous-wave (CW) EPR spectra of many lanthanide complexes is often hindered by significant line broadening. nih.govrsc.org This broadening arises from rapid spin-lattice relaxation, a characteristic feature of many lanthanide ions. rsc.org
In studies of related tris(cyclopentadienyl)lanthanide complexes, it has been noted that the electron spin relaxation times can be very short, further complicating the acquisition of high-resolution EPR data. rsc.orgrsc.org For instance, the T₁ relaxation of a neodymium analogue is significantly faster than its uranium counterpart. rsc.org Given these considerations, detailed EPR studies of this compound would likely require advanced techniques, such as high-frequency EPR or pulsed methods, to overcome the challenges associated with broad linewidths and rapid relaxation. nih.govosti.gov
| Parameter | Expected Observation for this compound | Rationale based on Analogous Lanthanide Complexes |
| g-values | Anisotropic, reflecting the symmetry of the ligand field. | The coordination of the three methylcyclopentadienyl ligands creates a non-cubic environment around the Er(III) center. |
| Hyperfine Coupling | Difficult to resolve in CW-EPR due to line broadening. | Weak metal-ligand orbital overlap and rapid electron spin relaxation are characteristic of many lanthanide complexes. nih.govrsc.org |
| Bonding Nature | Predominantly ionic. | Pulsed EPR studies on similar lanthanide cyclopentadienyl complexes indicate minimal spin delocalization onto the ligands. nih.govrsc.org |
Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the bonding and structure of this compound by probing the vibrational modes of the molecule. The analysis of these spectra allows for the characterization of both the internal vibrations of the methylcyclopentadienyl ligands and the vibrations associated with the erbium-ligand framework.
The vibrational spectra of tris(cyclopentadienyl)lanthanide complexes are generally characterized by a set of common features. rsc.org The internal modes of the methylcyclopentadienyl (MeCp) ligand are expected to be largely similar to those of the free ligand, with minor shifts in frequency upon coordination to the erbium center. These shifts can provide insights into the electronic effects of coordination.
Of particular interest are the low-frequency modes, which correspond to the vibrations of the Er-Cp skeletal framework. These typically include the metal-ring stretching and tilting modes. The frequencies of these vibrations are sensitive to the strength of the metal-ligand bond and the mass of the metal ion. For instance, in a series of lanthanide complexes, a systematic shift in these frequencies can be observed due to the lanthanide contraction. nih.gov
A representative assignment of the key vibrational modes expected for this compound, based on data from analogous tris(cyclopentadienyl)lanthanide complexes, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity | Comments |
| C-H stretching (Me & Cp) | 3100 - 2900 | IR, Raman | Typical for aromatic and aliphatic C-H bonds. |
| C-C stretching (Cp ring) | 1500 - 1400 | IR, Raman | Characteristic of the cyclopentadienyl ring structure. |
| C-H in-plane bending | 1300 - 1000 | IR, Raman | Sensitive to the substitution on the cyclopentadienyl ring. |
| C-H out-of-plane bending | 900 - 700 | IR | Can be a strong indicator of ligand coordination. |
| Er-Cp stretching | 300 - 200 | Raman | A direct probe of the metal-ligand bond strength. |
| Er-Cp tilting/deformation | < 200 | Raman | Low-energy modes sensitive to the overall molecular structure. |
Theoretical calculations, particularly using Density Functional Theory (DFT), are a valuable tool for assigning and interpreting the vibrational spectra of such complexes. nih.govnih.govresearchgate.net By modeling the molecule, the vibrational frequencies and their corresponding normal modes can be computed, providing a basis for the assignment of experimental IR and Raman bands. nih.govnih.gov
Gas-Phase Fragmentation Pathways and Mass Spectrometry
The study of the gas-phase behavior of this compound is crucial for understanding its stability and decomposition mechanisms, which is particularly relevant for its application as a precursor in chemical vapor deposition (CVD).
Photoionization Time-of-Flight Mass Spectrometry
Photoionization Time-of-Flight Mass Spectrometry (PI-TOF-MS) is a powerful technique for investigating the fragmentation pathways of molecules in the gas phase. acs.orgsandia.gov In a typical PI-TOF-MS experiment, the molecule is ionized by a tunable light source, and the resulting ions are analyzed by a time-of-flight mass spectrometer. By varying the photoionization energy, it is possible to control the degree of fragmentation and map out the decomposition pathways. nih.gov
For this compound, photoionization is expected to lead to a series of fragmentation products. Based on studies of analogous lanthanide cyclopentadienyl complexes, the primary fragmentation pathway is anticipated to be the sequential loss of the methylcyclopentadienyl (MeCp) ligands. acs.org
A plausible fragmentation pattern for this compound in a PI-TOF-MS experiment is outlined below:
| Ion | Proposed Formula | Fragmentation Pathway |
| [Er(MeCp)₃]⁺ | [Er(C₆H₇)₃]⁺ | Molecular Ion |
| [Er(MeCp)₂]⁺ | [Er(C₆H₇)₂]⁺ | Loss of one MeCp radical |
| [Er(MeCp)]⁺ | [Er(C₆H₇)]⁺ | Loss of two MeCp radicals |
| Er⁺ | Er⁺ | Loss of all three MeCp radicals |
| [MeCp]⁺ | [C₆H₇]⁺ | Ionized ligand |
In addition to the loss of intact ligands, fragmentation of the methylcyclopentadienyl ring itself can occur, leading to the formation of smaller hydrocarbon fragments still coordinated to the erbium ion. acs.org This "ligand cracking" is a competing process that can be a source of carbon incorporation in thin film deposition. acs.org
Computational Modeling of Fragmentation Mechanisms
Computational chemistry provides a powerful tool for elucidating the complex fragmentation mechanisms observed in mass spectrometry experiments. riken.jpnih.gov Time-dependent density functional theory (TD-DFT) can be used to model the excited states of the molecule and to simulate the dynamics of the photofragmentation process. acs.org
For this compound, computational modeling can help to:
Identify the initial excited states populated upon photoionization.
Trace the reaction pathways leading to the loss of ligands and ligand fragmentation.
Calculate the energetics of different fragmentation channels, providing a theoretical basis for the observed branching ratios in the mass spectrum.
By combining experimental PI-TOF-MS data with high-level computational modeling, a detailed and comprehensive understanding of the gas-phase chemistry of this compound can be achieved. acs.org
Reactivity and Mechanistic Investigations of Tris Methylcyclopentadienyl Erbium
Ligand Exchange Reactions and Adduct Formation
The 18-electron configuration and the coordinatively unsaturated nature of the erbium center in Er(MeCp)₃ drive its interaction with a variety of neutral and anionic ligands. These interactions lead to the formation of stable adducts or complete ligand substitution products.
As a strong Lewis acid, the erbium center in Tris(methylcyclopentadienyl)erbium readily coordinates with Lewis bases. mdpi.comrsc.org Solvents with donor atoms, such as tetrahydrofuran (B95107) (THF), frequently form stable adducts. The interaction is not merely a weak solvation but results in the formation of well-defined complexes where the solvent molecule is part of the primary coordination sphere. For instance, related tris(cyclopentadienyl)lanthanide complexes are known to form adducts with various Lewis bases like isonitriles. mdpi.comnih.gov The formation of these adducts is driven by the electrostatic attraction between the hard lanthanide cation and the donor atoms of the Lewis base.
The synthesis of specific adducts can be controlled by the stoichiometry of the reactants. Depending on the size of the lanthanide ion and the steric bulk of the incoming Lewis base, it is possible to form mono- or bis-adducts. For example, in reactions with related lanthanide complexes, the addition of one equivalent of a Lewis base typically leads to a mono-adduct, while an excess of the ligand can lead to the formation of a bis-adduct, particularly with larger lanthanide ions like Lanthanum. nih.gov
In a related reaction involving Tris(cyclopentadienyl)erbium (Cp₃Er), treatment with one equivalent of benzimidazole-2-thiol (H₂Bzimt) in THF results in a controlled reaction where only one Cp ligand is displaced, forming the monoanionic complex Cp₂Er(η²-HBzimt)(THF)₂. rsc.org This demonstrates that precise stoichiometric control can be exerted to achieve partial ligand exchange rather than the formation of a simple adduct.
| Reactant 1 | Reactant 2 (Lewis Base) | Stoichiometry (Er:Base) | Product | Reference |
| Cp₃Er | Benzimidazole-2-thiol | 1:1 | Cp₂Er(η²-HBzimt)(THF)₂ | rsc.org |
| Cp₃Yb | Benzimidazole-2-thiol | 1:2 | CpYb(η²-HBzimt)₂(THF) | rsc.org |
| (Cp)₃La | Cyclohexylisonitrile | 1:2 | (Cp)₃La(C≡NCy)₂ | nih.gov |
This table presents examples of stoichiometric control in reactions involving tris(cyclopentadienyl)lanthanide complexes.
Protonolysis and Hydrolysis Reactions
The Er-C bonds in this compound are highly polarized and possess significant ionic character. This makes them highly susceptible to cleavage by protic reagents, including water, alcohols, and even weakly acidic C-H bonds. Organolanthanide compounds are generally highly sensitive to air and moisture, leading to hydrolysis. wikipedia.org
The fundamental mechanism of protonolysis involves the protonation of the methylcyclopentadienyl anion by a protic reagent (H-X), leading to the formation of neutral methylcyclopentadiene (B1197316) and an erbium-containing species. The reaction can be generalized as:
Er(MeCp)₃ + H-X → [Er(MeCp)₂(X)] + MeC₅H₅
This reactivity has been demonstrated in the reaction of Cp₃Er with benzimidazole-2-thiol, where the acidic N-H proton of the thiol cleaves an Er-Cp bond. rsc.org Similarly, studies on the hydrolysis of other organolanthanide complexes show that the Ln-C σ-bond is readily cleaved by water to form a lanthanide-hydroxide bond and a neutral hydrocarbon. acs.org This process results in the formation of methane (B114726) from a lanthanide-methyl complex, illustrating the general pathway for the cleavage of Ln-C bonds by water. acs.org
Controlled hydrolysis of organoerbium complexes can lead to the formation of discrete polynuclear hydroxo-bridged species. For instance, the controlled hydrolysis of various cyclopentadienyl (B1206354) erbium benzimidazole-2-thiolate complexes consistently yields the same tetranuclear cluster, [CpEr(μ₃-OH)(μ-η¹:η²-HBzimt)]₄. rsc.org This indicates a thermodynamically favored assembly based on hydroxo bridges. The formation of such hydroxo complexes is a common feature in lanthanide chemistry in the presence of water. nih.govacs.org
Uncontrolled or complete hydrolysis and subsequent thermal treatment or combustion leads to the formation of the thermodynamically stable erbium(III) oxide (Er₂O₃). wikipedia.orgwikipedia.org Organometallic compounds are often used as precursors for depositing metal oxide films. researchgate.netgoogle.com The thermal decomposition of this compound in an oxidative environment will ultimately yield erbium oxide, a pink powder insoluble in water. wikipedia.org
| Precursor Complex | Reaction Condition | Product | Key Feature | Reference |
| Cp₂Er(η²-HBzimt)(THF)₂ | Controlled Hydrolysis | [CpEr(μ₃-OH)(μ-η¹:η²-HBzimt)]₄ | Tetranuclear Hydroxo Cluster | rsc.org |
| [Ln(tpa)₂(OTf)₃] | Stoichiometric Water | [Ln(tpa)(μ-OH)(OTf)₂]₂ | Dinuclear Hydroxo-bridged Complex | acs.org |
| Er Metal | Burning in Air | Er₂O₃ | Bulk Oxide Formation | wikipedia.org |
| Er(tmhd)₃ | Calcination | Er₂O₃ nanoparticles | Oxide Nanoparticle Synthesis | researchgate.net |
This table summarizes the formation of erbium hydroxide (B78521) and oxide species from various precursors.
Oxidative Reactivity and Redox Behavior
The dominant oxidation state for erbium is +3. wikipedia.org However, recent advances in reductive chemistry have demonstrated that the +2 oxidation state, while historically considered non-traditional for erbium, is accessible and can be stabilized in specific coordination environments.
The reduction of the tris(amide) complex Er[N(SiMe₃)₂]₃ with potassium in the presence of a cryptand ligand leads to the formation of the stable, crystallographically characterizable Er(II) complex, [K(crypt)][Er{N(SiMe₃)₂}₃]. berkeley.edu This discovery challenged the long-held belief that amide ligands could not support the highly reducing non-traditional Ln²⁺ ions. The resulting Er(II) ion possesses a 4f¹¹5d¹ electron configuration. berkeley.edu
This finding suggests that the reduction of this compound(III) to an erbium(II) species is theoretically possible, although it would require powerful reducing agents and a carefully chosen ligand system to stabilize the resulting highly reactive Er(II) center. The redox potential is highly influenced by the coordination environment of the metal ion. To date, the majority of reported chemistry for this compound involves the robust Er(III) oxidation state.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving tris(cyclopentadienyl)lanthanide complexes, and by extension this compound, are often characterized by their dependence on the concentration of the reactants and the catalyst. For instance, in catalytic processes such as the hydroboration of aldehydes and ketones, studies on analogous tris(cyclopentadienyl)lanthanide complexes have demonstrated that the reactions typically follow first-order kinetics with respect to the substrate, the hydroborating agent, and the lanthanide catalyst. organic-chemistry.org
The general rate law for such a catalytic reaction can be expressed as:
Rate = k[Substrate][Hydroborating Agent][Catalyst]
This indicates that all three species are involved in the rate-determining step of the reaction. The turnover frequencies (TOF) for these catalytic reactions can be exceptionally high, in some cases reaching up to 33,200 h⁻¹, highlighting the remarkable catalytic efficiency of these lanthanide complexes. organic-chemistry.org The reactivity is also sensitive to the steric hindrance of the substrates, with less sterically hindered molecules like aldehydes reacting more readily than ketones. organic-chemistry.org
Illustrative Kinetic Data for Hydroboration Catalyzed by Tris(cyclopentadienyl)lanthanide Complexes
While specific rate constants for this compound are not available, the following table provides a generalized overview of the kinetic parameters observed for the hydroboration of a generic aldehyde catalyzed by various tris(cyclopentadienyl)lanthanide complexes under mild conditions.
| Catalyst (Cp₃Ln) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| Cp₃La | 0.01 | 1 | >99 | ~33,200 |
| Cp₃Nd | 0.1 | 2 | >99 | High |
| Cp₃Sm | 0.1 | 3 | >99 | High |
| Cp₃Y | 0.5 | 5 | >99 | Moderate |
| Cp₃Yb | 1 | 8 | >99 | Lower |
Note: This table is illustrative and compiled from general findings on the catalytic activity of tris(cyclopentadienyl)lanthanide complexes. organic-chemistry.org "Cp" refers to the cyclopentadienyl ligand. The reactivity trend is influenced by the ionic radius of the lanthanide, with larger ions often exhibiting higher catalytic activity.
Thermodynamic considerations for reactions involving this compound are primarily governed by the stability of the reactants, intermediates, and products. The formation of complexes and the breaking and forming of chemical bonds during a reaction are associated with changes in enthalpy (ΔH) and entropy (ΔS).
In ligand exchange reactions, which are fundamental to the reactivity of these organometallic compounds, the thermodynamics are influenced by the relative bond strengths of the incoming and outgoing ligands to the erbium center. Generally, the formation of more stable bonds will drive the reaction forward, resulting in a negative enthalpy change. The change in entropy is often related to the change in the number of species in the system.
Due to the predominantly ionic nature of the bonding between the lanthanide center and the cyclopentadienyl ligands, the stability of these complexes is significant. mdpi.com However, the metal center remains accessible for coordination and catalysis. The thermodynamic driving force for many reactions catalyzed by these complexes is the formation of strong bonds between the lanthanide and heteroatoms like oxygen or nitrogen, a property known as oxophilicity.
Catalytic Applications of Tris Methylcyclopentadienyl Erbium
Polymerization Catalysis
Organolanthanide complexes, including those of erbium, are known to be effective catalysts for various polymerization reactions. The catalytic activity is largely influenced by the nature of the ligands and the ionic radius of the lanthanide metal.
Stereoselective Polymerization of Dienes
Catalytic systems based on rare-earth metals are well-established for the stereospecific polymerization of conjugated dienes like butadiene and isoprene. rsc.orgbohrium.com While specific data for Tris(methylcyclopentadienyl)erbium is not extensively documented, the general mechanism for lanthanide-catalyzed diene polymerization provides insight into its expected behavior. The polymerization typically proceeds via a coordination-insertion mechanism at the metal center.
The stereoselectivity of the polymerization, leading to either cis-1,4, trans-1,4, or 1,2/3,4-polydienes, is highly dependent on the ligand environment and the specific lanthanide metal. For instance, neodymium-based catalysts are renowned for producing high cis-1,4-polybutadiene. researchgate.net The coordination of the diene monomer to the erbium center and the subsequent insertion into the growing polymer chain dictate the microstructure of the resulting polymer. The steric bulk of the methylcyclopentadienyl ligands and the electronic properties of the erbium atom are critical factors in controlling this selectivity.
Table 1: Stereoselectivity in Butadiene Polymerization with a Yttrium-based Catalyst System This table presents data for a related rare-earth metal catalyst to illustrate typical performance in diene polymerization.
| Catalyst System | Monomer | Polymer Microstructure | Reference |
| Yttrium complex with tridentate ligand | Butadiene | trans-1,4-polybutadiene | rsc.org |
| Yttrium complex with tridentate ligand | Isoprene | cis-1,4-polyisoprene | rsc.org |
Ring-Opening Polymerization Mechanisms (e.g., Lactides)
The ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactide (PLA) is an area of significant research interest. Lanthanide complexes, in general, are effective initiators for this transformation. researchgate.netresearchgate.net The mechanism for the ROP of lactide initiated by lanthanide alkoxide complexes typically follows a coordination-insertion pathway.
The process is believed to initiate through the nucleophilic attack of an alkoxide ligand on the carbonyl carbon of the lactide monomer, which is coordinated to the erbium center. This leads to the opening of the lactide ring and the formation of a growing polymer chain with an alkoxide end-group. Subsequent monomer units are then incorporated by insertion into the erbium-alkoxide bond of the propagating chain. The stereoselectivity of the polymerization, which determines the tacticity of the resulting PLA, is influenced by the steric hindrance of the ligands around the metal center.
Olefin Homo- and Co-polymerization
The polymerization of olefins such as ethylene and propylene using organometallic catalysts is a cornerstone of the polymer industry. While Ziegler-Natta and late transition metal catalysts are more commonly employed, lanthanide-based systems have also been investigated. The activity of lanthanide metallocenes in olefin polymerization is often lower than that of their Group 4 counterparts. However, they can exhibit unique reactivity and produce polymers with distinct properties. The mechanism is expected to follow the established Cossee-Arlman pathway, involving the coordination of the olefin to a vacant site on the erbium center followed by migratory insertion into the erbium-alkyl bond of the growing polymer chain.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, involving the addition of an H-X bond across an unsaturated substrate, are atom-economical methods for the synthesis of valuable organic compounds. Organolanthanide complexes have shown considerable promise as catalysts for these transformations.
Hydroamination Mechanisms and Selectivity
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly efficient method for synthesizing nitrogen-containing compounds. Organolanthanide complexes are among the most active catalysts for intramolecular hydroamination. nih.govvtt.fi The catalytic cycle is generally understood to proceed through the following key steps:
Catalyst Activation: The precatalyst, such as this compound, reacts with the amine substrate to form a catalytically active lanthanide amido complex, releasing a hydrocarbon.
Insertion: The unsaturated C-C bond of the substrate inserts into the Ln-N bond of the amido complex. This is typically the turnover-limiting step. nih.govacs.org
Protonolysis: The resulting organolanthanide intermediate undergoes rapid protonolysis by another molecule of the amine substrate, releasing the cyclized product and regenerating the active lanthanide amido catalyst. acs.org
The regioselectivity and stereoselectivity of the reaction are controlled by the steric and electronic environment of the lanthanide center. For aminoalkenes, lanthanocene catalysts generally lead to the formation of cyclic amines with high diastereoselectivity. libretexts.org The rate of hydroamination with lanthanide catalysts has been observed to be influenced by the ionic radius of the metal, with different trends for different types of unsaturated substrates. libretexts.org
Table 2: General Mechanism for Lanthanide-Catalyzed Intramolecular Hydroamination
| Step | Description |
| 1 | Formation of the active lanthanide amido species from the precatalyst and the amino-alkene/alkyne. |
| 2 | Intramolecular insertion of the C-C multiple bond into the lanthanide-nitrogen bond. |
| 3 | Protonolysis of the resulting lanthanide-carbon bond by another substrate molecule to release the product and regenerate the catalyst. |
Hydrogenation of Unsaturated Substrates
The hydrogenation of unsaturated compounds is a fundamental transformation in organic chemistry. While platinum group metals are the most common catalysts for hydrogenation, certain metallocene complexes have also been shown to be active. Although there is a lack of specific studies on the use of this compound for the hydrogenation of unsaturated substrates, related metallocene catalyst systems have been successfully employed. For instance, metallocene complexes of other transition metals have been used for the selective hydrogenation of diene polymers. kpi.ua
The proposed mechanism for hydrogenation by such organometallic complexes often involves the formation of a metal hydride species. This hydride can then add across the double or triple bond of the substrate in a migratory insertion step. The resulting metal-alkyl intermediate can then react with a hydrogen source, such as H₂, to release the saturated product and regenerate the metal hydride catalyst. The selectivity of the hydrogenation process would be dependent on the nature of the substrate and the steric and electronic properties of the this compound catalyst.
Hydrophosphinylation and Hydroalkoxylation
Organolanthanide complexes are effective catalysts for hydroelementation reactions, including the addition of P-H and O-H bonds across unsaturated carbon-carbon bonds. These transformations are highly atom-economical routes to valuable organophosphorus and oxygen-containing compounds.
Hydroalkoxylation: Lanthanide complexes catalyze the intramolecular hydroalkoxylation/cyclization of alkenols to form oxygen-containing heterocycles. organic-chemistry.orgrsc.org The catalytic cycle is initiated by the rapid protonolysis of a lanthanide-ligand bond (e.g., Ln-N) by the alcohol substrate to generate a lanthanide alkoxide intermediate. acs.org This is followed by the insertion of the tethered olefin into the Ln-O bond, and subsequent protonolysis by another substrate molecule releases the cyclized product and regenerates the active catalyst. Lanthanide triflates have also proven to be efficient catalysts for these reactions, particularly in ionic liquids, where the non-coordinating nature of the solvent enhances the Lewis acidity of the Ln³⁺ ion. organic-chemistry.org
The table below illustrates the effect of the lanthanide metal on the turnover frequency in the hydroalkoxylation/cyclization of an alkynyl alcohol, demonstrating that catalytic activity can be tuned by the choice of the rare-earth metal.
| Precatalyst (5 mol %) | Substrate | Product | Temperature (°C) | Time (h) | Turnover Frequency (Nt, h⁻¹) |
| La[N(SiMe₃)₂]₃ | 4-Pentyn-1-ol | 2-Methylene-tetrahydrofuran | 60 | 5 | 4.0 |
| Sm[N(SiMe₃)₂]₃ | 4-Pentyn-1-ol | 2-Methylene-tetrahydrofuran | 25 | 24 | 0.8 |
| Y[N(SiMe₃)₂]₃ | 4-Pentyn-1-ol | 2-Methylene-tetrahydrofuran | 25 | 1 | 20.0 |
| Lu[N(SiMe₃)₂]₃ | 4-Pentyn-1-ol | 2-Methylene-tetrahydrofuran | 25 | 0.5 | 52.8 |
| Data sourced from a study on lanthanide-catalyzed intramolecular hydroalkoxylation. acs.org |
Hydrophosphinylation: The addition of P-H bonds to unsaturated substrates is another important transformation catalyzed by lanthanide complexes. As mentioned, the mechanism for hydrogen transfer in some hydrophosphination reactions may deviate from the standard σ-bond metathesis model, indicating the mechanistic versatility of these catalysts. acs.org
Role of Rare-Earth Metal and Ligand Sterics in Catalytic Performance
The catalytic performance of lanthanide complexes, including those of erbium, is profoundly influenced by the properties of both the central metal ion and the surrounding ligands.
Rare-Earth Metal: A key feature of the lanthanide series is the "lanthanide contraction," the steady decrease in ionic radius with increasing atomic number. acs.orgbath.ac.uk This contraction affects the Lewis acidity of the metal ion, its coordination number, and the stability of the resulting complexes. nih.gov Generally, as the ionic radius decreases (from La³⁺ to Lu³⁺), the Lewis acidity increases. nih.gov This trend often correlates with catalytic activity; for instance, in intramolecular hydroalkoxylation, smaller lanthanide ions can lead to higher turnover frequencies. organic-chemistry.orgacs.org Erbium, as one of the later, smaller lanthanides, is expected to form highly active catalysts. alfachemic.com The choice of the specific lanthanide can thus be used to fine-tune the catalyst's reactivity and selectivity. acs.org
Ligand Sterics: The steric bulk of the ligands plays a critical role in determining the coordination environment of the lanthanide ion and, consequently, its catalytic behavior. researchgate.net Bulky ligands, such as the methylcyclopentadienyl groups in the title compound, can prevent catalyst deactivation through oligomerization and create a specific coordination geometry that enhances selectivity. rsc.org The steric hindrance between ligands can influence bond angles and the accessibility of the metal center to substrates. vu.nl Judicious ligand design is therefore essential for stabilizing reactive species and controlling the outcome of the catalytic reaction. researchgate.net The interplay between the electronic properties of the metal and the steric profile of the ligands is fundamental to designing efficient lanthanide catalysts. nih.gov
Heterobimetallic Catalysis Involving Erbium
Heterobimetallic complexes, which contain two different metal centers within a single molecular entity, can exhibit unique catalytic properties that are not accessible with their monometallic counterparts. chesci.comwikipedia.org The cooperation between two distinct metals can lead to enhanced reactivity, novel reaction pathways, and improved selectivity. nih.govwikiwand.com
Lanthanide-based heterobimetallic systems, often involving an alkali metal, have been developed as versatile catalysts for a range of asymmetric reactions. acs.orgchesci.com In these systems, the lanthanide ion typically functions as a Lewis acid to activate an electrophile, while the alkali metal can play a structural role or help to position the nucleophile. nih.gov Heterobimetallic lanthanide phenoxides, for example, have shown higher activity in the amidation of aldehydes compared to the corresponding monometallic complexes. acs.org
Erbium has been incorporated into bifunctional heterogeneous catalysts, where the Er(III) center acts as a Lewis acid in cooperation with a base functionality grafted onto a solid support. nih.govnih.gov For example, an Er(III)-cysteine complex supported on mesoporous silica demonstrated cooperative catalysis in C-C bond-forming reactions like the Henry reaction and aldol condensation. nih.gov The synergy between the erbium Lewis acid site and the amino group base site led to higher efficiency compared to the individual components used alone or as a physical mixture. nih.gov This approach highlights the potential of erbium in designing advanced, multifunctional catalytic materials. mdpi.comresearchgate.net
Material Precursor Applications of Tris Methylcyclopentadienyl Erbium
Atomic Layer Deposition (ALD) of Erbium-Containing Thin Films
Atomic layer deposition is a thin film deposition technique that relies on sequential, self-limiting surface reactions to build up a film in a layer-by-layer fashion. This method allows for exceptional control over film thickness and uniformity, even on complex, three-dimensional structures. Tris(methylcyclopentadienyl)erbium has been successfully employed as a precursor for the ALD of various erbium-based thin films.
Er2O3 Film Deposition using Er(MeCp)3
This compound is a well-established precursor for the ALD of erbium oxide (Er2O3) thin films. nih.govharvard.edu These films are of significant interest for applications in optics and microelectronics due to their high dielectric constant and unique optical properties.
The deposition is typically carried out in a temperature range of 175–450 °C on substrates such as silicon (Si(100)) and soda-lime glass. nih.govharvard.edu An ideal ALD window, where the growth rate is constant and independent of precursor dose and temperature, has been identified at relatively low deposition temperatures of 250 °C and 300 °C. nih.govharvard.edu Within this window, a high growth rate of 1.5 Å per cycle has been achieved when using water as the co-reactant. nih.govharvard.edu In another study using ozone as the oxidant, a growth rate of 0.12 nm/cycle was observed within an ALD temperature window of 170–330 °C. nih.gov
Below is a table summarizing typical ALD process parameters for Er2O3 deposition using Er(MeCp)3.
| Parameter | Value | Reference |
| Precursor | This compound (Er(MeCp)3) | nih.govharvard.edu |
| Co-reactant | Water (H2O) or Ozone (O3) | nih.gov |
| Deposition Temperature | 175–450 °C | nih.govharvard.edu |
| ALD Window (with H2O) | 250–300 °C | nih.govharvard.edu |
| ALD Window (with O3) | 170–330 °C | nih.gov |
| Growth Rate (with H2O) | 1.5 Å/cycle | nih.govharvard.edu |
| Growth Rate (with O3) | 0.12 nm/cycle | nih.gov |
| Substrates | Si(100), Soda-lime glass | nih.govharvard.edu |
The growth of Er2O3 films via ALD using Er(MeCp)3 and a co-reactant like water or ozone proceeds through a self-limiting surface reaction mechanism. nih.gov This process involves the sequential pulsing of the precursor and the co-reactant into the deposition chamber, separated by inert gas purges.
The generally accepted mechanism for ALD can be described in two half-reactions:
Precursor Pulse: The gaseous Er(MeCp)3 precursor is introduced into the reactor. Its molecules adsorb onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups when using water as a co-reactant. A reaction occurs where a methylcyclopentadienyl (MeCp) ligand is eliminated through a reaction with a surface hydroxyl group, forming volatile methylcyclopentadiene (B1197316) as a byproduct and leaving a surface terminated with an erbium-containing species. This reaction is self-limiting; once all the reactive surface sites are occupied, no further precursor molecules can react.
Co-reactant Pulse: After purging the excess precursor, the co-reactant (e.g., water vapor) is pulsed into the chamber. The water molecules react with the remaining ligands on the erbium-containing surface species, leading to the formation of erbium oxide and regenerating the hydroxyl-terminated surface for the next cycle. This step also releases the remaining ligands as volatile byproducts.
Studies on similar cyclopentadienyl-based precursors for other metal oxides support this model of ligand elimination through reaction with surface species. researchgate.net The self-limiting nature of the surface adsorption and reaction steps is crucial for achieving the high-quality, uniform, and conformal films characteristic of ALD. nih.gov
A significant advantage of using Er(MeCp)3 in an ALD process is the ability to produce high-purity, stoichiometric Er2O3 films. When using ozone as the co-reactant, the resulting films have been found to be stoichiometric with no evidence of carbon contamination detectable by X-ray photoelectron spectroscopy (XPS). nih.gov
When water is used as the co-reactant, the deposited Er2O3 films are also of high quality, containing only low concentrations of carbon and hydrogen as impurities. nih.govharvard.edu The choice of co-reactant and the optimization of process parameters such as temperature and pulse times are critical in minimizing impurity levels and achieving the desired film stoichiometry.
Post-deposition annealing can be employed to further modify the structural and physical properties of the as-deposited Er2O3 films. Annealing can influence the film's crystallinity, density, and the interface with the substrate. nih.gov
For instance, in some cases, as-deposited films may contain residual species like hydroxides, especially when water is used as the co-reactant. A post-deposition annealing treatment at elevated temperatures, such as 750 °C, can effectively dissociate these hydroxides, leading to the formation of additional Er2O3 and densifying the film. nih.gov Annealing can also promote the crystallization of the film, with films deposited at 300 °C or above on Si(100) showing a crystalline structure with a dominant (111) orientation of the cubic phase. nih.govharvard.edu
Erbium-Doped Y2O3 Films by ALD
This compound is also a suitable precursor for the doping of other oxide films, such as yttrium oxide (Y2O3), to create erbium-doped yttrium oxide (Er:Y2O3). These materials are of great interest for applications in optoelectronics and quantum technologies. researchgate.netarxiv.org
The ALD process for depositing Er:Y2O3 involves the use of both an erbium precursor, such as Er(MeCp)3, and a yttrium precursor, typically Tris(methylcyclopentadienyl)yttrium (Y(MeCp)3), along with an oxygen source like water. researchgate.netresearchgate.net The doping concentration of erbium within the yttrium oxide matrix can be precisely controlled by adjusting the ratio of the precursor pulses during the ALD supercycle. researchgate.net For example, by alternating cycles of Y2O3 and Er2O3 deposition, a specific erbium doping level can be achieved. researchgate.net
This ability to uniformly dope (B7801613) the host material at the atomic level is a key advantage of the ALD technique. The spatial separation of the erbium ions can also be managed by using precursors with different ligand sizes. researchgate.net
Deposition of Ternary Erbium Oxides (e.g., ErₓGa₂₋ₓO₃)
The synthesis of ternary rare-earth oxides is a significant area of materials research due to their potential applications in optical and electronic devices. While specific research on the deposition of ErₓGa₂₋ₓO₃ using this compound via MOCVD is not extensively documented in available literature, the general principles of MOCVD for ternary oxides suggest its feasibility. MOCVD has been successfully employed for the growth of other complex oxides, such as β-Ga₂O₃ films, using various organometallic precursors like trimethylgallium. mdpi.comcornell.edusemiconductor-today.commdpi.comresearchgate.netresearchgate.net The technique allows for precise control over stoichiometry and film thickness by manipulating the flow rates of the individual metal-organic precursors and the oxidant gas. cornell.edu For the deposition of ErₓGa₂₋ₓO₃, a process would typically involve the co-deposition of an erbium precursor, such as this compound, and a gallium precursor, like trimethylgallium, in the presence of an oxygen source. The substrate temperature would be a critical parameter to ensure the proper decomposition of the precursors and the formation of the desired crystalline phase.
Metal-Organic Chemical Vapor Deposition (MOCVD) Applications
MOCVD is a versatile technique for the epitaxial growth of high-quality thin films with precise control over thickness and composition, making it a cornerstone of the semiconductor industry. tnsc-innovation.com Organometallic erbium compounds, including cyclopentadienyl (B1206354) derivatives, are utilized as dopant sources in MOCVD to introduce erbium into various semiconductor hosts.
Epitaxial Growth of ErAs Layers on GaAs Substrates
While the primary application discussed in the literature is the erbium doping of Gallium Arsenide (GaAs), the formation of semimetallic ErAs layers within a GaAs matrix is of interest for applications such as thermoelectric materials and terahertz technology. The research available focuses more on the incorporation of erbium as a dopant rather than the explicit growth of distinct ErAs layers. Studies have utilized precursors closely related to this compound, such as other tris(alkylcyclopentadienyl)erbium compounds, for this purpose.
Research into the MOCVD of erbium-doped GaAs has provided insights into process optimization using cyclopentadienyl-based erbium precursors. Although specific data for this compound is limited, studies on similar precursors like Tris(n-butylcyclopentadienyl)erbium and Tris(t-butylcyclopentadienyl)erbium offer valuable information. nasa.govwisconsin.eduresearchgate.netcambridge.org
For instance, in the growth of Er-doped GaAs using Tris(n-butylcyclopentadienyl)erbium, the morphology of the resulting film was found to be excellent at growth temperatures around 620 °C. researchgate.net The erbium incorporation could be controlled, with a maximum concentration of 1.2 x 10¹⁹ cm⁻³ achieved while maintaining good surface morphology. cambridge.org
In a study using bis(i-propylcyclopentadienyl)cyclopentadienyl erbium and tris(t-butylcyclopentadienyl) erbium, controlled erbium doping in the range of 10¹⁷ to 10¹⁸ cm⁻³ was achieved at a relatively low source temperature of 90 °C. nasa.govwisconsin.edu The erbium concentration in the GaAs films was found to be independent of the growth temperature between 600 and 750 °C. wisconsin.edu The quality of the films was assessed through photoluminescence measurements, which revealed the characteristic 1.54 µm emission from Er³⁺ ions. nasa.govwisconsin.edu
Table 1: MOCVD Growth Parameters for Er-doped GaAs using Alkyl-substituted Cyclopentadienyl Erbium Precursors
| Erbium Precursor | Substrate | Growth Temperature (°C) | Precursor Temperature (°C) | Resulting Er Concentration (cm⁻³) | Reference |
| Tris(n-butylcyclopentadienyl)erbium | GaAs | ~620 | Not Specified | Up to 1.2 x 10¹⁹ | researchgate.netcambridge.org |
| Tris(t-butylcyclopentadienyl)erbium | GaAs | 600 - 750 | 90 | 10¹⁷ - 10¹⁸ | nasa.govwisconsin.edu |
| bis(i-propylcyclopentadienyl)cyclopentadienyl erbium | GaAs | 600 - 750 | 90 | 10¹⁷ - 10¹⁸ | nasa.govwisconsin.edu |
This table is generated based on available data for closely related precursors to this compound.
The control of composition and the understanding of interdiffusion are crucial for creating sharp interfaces in heterostructures. In the context of Er-doped GaAs, compositional control is primarily managed by adjusting the molar flow rate of the erbium precursor. nasa.govwisconsin.edu Studies using alkyl-substituted cyclopentadienyl erbium precursors have shown a superlinear dependence of the erbium concentration in the solid on the inlet mole fraction of the erbium source. wisconsin.edu
One of the challenges with cyclopentadienyl-based erbium sources is the potential for co-doping with oxygen and carbon. researchgate.net Research has indicated that for films grown with these precursors, equivalent amounts of oxygen and erbium can be present, suggesting the formation of Er-O complexes within the GaAs matrix. nasa.govwisconsin.edu This can influence the optical and electrical properties of the film. The use of alternative precursors, such as erbium amide sources, has been explored to reduce carbon and oxygen contamination. researchgate.net The study of interdiffusion in these systems, particularly the movement of erbium atoms at typical MOCVD growth temperatures, is not extensively detailed in the available literature. However, the general stability of rare-earth elements in III-V matrices at these temperatures suggests that interdiffusion is not a major issue for creating defined doped regions.
Er-Doped Germanium Films (Ge:Er)
Erbium-doped germanium is another material system with potential for silicon-photonics applications, leveraging the compatibility of germanium processing with standard CMOS technology. However, a review of the current scientific literature does not yield specific studies on the successful deposition of Er-doped germanium films using this compound via MOCVD. While MOCVD is a viable technique for the growth of germanium films on silicon substrates using precursors like germane (B1219785) researchgate.net, and other methods like plasma-enhanced chemical vapor deposition (PECVD) have been used to create germanium thin films for applications in erbium-doped fiber lasers mdpi.comnih.gov, the use of organometallic erbium precursors for in-situ doping of germanium during MOCVD is not well-documented.
Advanced Characterization of Deposited Films (beyond basic material identification)
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
Films deposited using this compound as a precursor typically yield erbium oxide (Er₂O₃), which exhibits a crystalline structure. X-ray diffraction (XRD) analysis is a fundamental technique to investigate the crystallinity, crystal phase, and preferred orientation of these deposited films.
Studies have shown that Er₂O₃ films grown by atomic layer deposition (ALD) using this compound and either water or ozone as the oxygen source are generally polycrystalline. researchgate.netresearchgate.net The as-deposited films are often found to crystallize in the cubic bixbyite structure of Er₂O₃. researchgate.netresearchgate.net A dominant (111) or (222) orientation is frequently observed, indicating a preferential growth direction. researchgate.netresearchgate.net The choice of substrate, such as Si(100) or quartz glass, can influence the film's crystallinity, although polycrystalline growth is observed on both. researchgate.net
The deposition temperature plays a crucial role in the crystalline quality of the films. For instance, in MOCVD processes, increasing the substrate temperature can lead to more defined and intense diffraction peaks, signifying improved crystallinity and larger grain sizes. nih.gov Similarly, post-deposition annealing at high temperatures (e.g., 500–1100 °C) promotes further crystallization of the as-deposited films. qu.edu.qa However, at very high temperatures, interactions with a silicon substrate can lead to the formation of new crystalline phases, such as erbium silicate (B1173343) (Er₂SiO₅). qu.edu.qa
Table 1: XRD Analysis of Erbium Oxide Films
| Deposition Method | Precursor System | Substrate | Deposition/Annealing Temperature | Crystal Phase | Dominant Orientation | Reference |
|---|---|---|---|---|---|---|
| ALD | Er(MeCp)₃ + H₂O | Si(100) | 250-300 °C | Cubic Er₂O₃ | (111) | researchgate.net |
| ALD | Er(MeCp)₃ + O₃ | Si(100) | 170-330 °C | Cubic Er₂O₃ | (222) | |
| MOCVD | Tris(isopropylcyclopentadienyl)erbium + O₂ | Si(100) | 600-700 °C | Cubic Er₂O₃ | (111) | arxiv.org |
| ALD | Er(CpMe)₃ + H₂O | Si | Annealed at 1100 °C | Er₂SiO₅ | - | qu.edu.qa |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the deposited films. For films grown from this compound, XPS is critical for verifying the stoichiometry of the erbium oxide and for detecting impurities and interfacial reactions.
Studies using this compound and an oxygen source have successfully produced stoichiometric Er₂O₃ films. researchgate.net A significant advantage of this precursor is the low level of carbon contamination in the deposited films, often below the detection limits of XPS, especially after a brief surface sputter to remove adventitious carbon. researchgate.net
XPS is particularly valuable for analyzing the effects of post-deposition annealing, especially on silicon substrates. Upon annealing at high temperatures (typically above 600-800°C), XPS can detect the formation of an erbium silicate layer at the Er₂O₃/Si interface. qu.edu.qa This is observed through shifts in the binding energies of the Er 4d, O 1s, and Si 2p core levels. The Si 2p spectrum, for example, will show a component at a higher binding energy than that of elemental silicon (Si⁰), which is characteristic of silicate bonding. The O 1s spectrum can also be deconvoluted to distinguish between oxygen in an Er-O-Er environment (Er₂O₃) and an Er-O-Si environment (silicate).
Table 2: Representative Binding Energies from XPS Analysis
| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Si 2p | Si-Si (substrate) | ~99.3 | researchgate.net |
| Si 2p | Silicate (e.g., Er-silicate) | ~102.2 - 102.4 | researchgate.netrsc.org |
| Si 2p | SiO₂ | ~103.4 | researchgate.net |
| O 1s | Er₂O₃ | ~529.5 | |
| O 1s | Silicate/SiO₂ | ~532.0 - 533.0 | researchgate.net |
| Er 4d | Er₂O₃ | ~168.5 |
Electron Microscopy (SEM, TEM) for Morphology and Interface Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology, cross-sectional structure, and interfacial characteristics of the deposited films at the nanoscale.
Films grown from this compound are generally characterized by smooth and uniform surface morphologies, as observed by SEM. researchgate.net The grain structure can be influenced by deposition parameters, with higher temperatures in MOCVD processes potentially leading to the formation of columnar grains. nih.gov
TEM provides higher resolution imaging, allowing for detailed analysis of the film's internal structure and its interface with the substrate. Cross-sectional TEM images of Er₂O₃ films deposited on silicon often reveal a sharp interface between the film and the substrate. arxiv.org In studies involving ALD, TEM has been instrumental in demonstrating the highly conformal nature of the films, showing that the precursor can uniformly coat complex, high-aspect-ratio structures. rsc.org TEM can also be used to measure the thickness of the deposited film and any interfacial layers, such as the erbium silicate that forms upon annealing, with high precision. nih.gov Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can further confirm the crystalline nature of the films. nih.gov
Table 3: Morphological and Interfacial Characteristics from Electron Microscopy
| Deposition Method | Precursor System | Key Finding | Observation Tool | Reference |
|---|---|---|---|---|
| ALD | Er(MeCp)₃ + H₂O | Smooth and very uniform films | SEM | researchgate.net |
| MOCVD | Not specified | Columnar grain structure at 550 °C | TEM | nih.gov |
| MOCVD | Tris(isopropylcyclopentadienyl)erbium + O₂ | Sharp interface, compact film | TEM | arxiv.org |
| ALD | Erbium enaminolate + H₂O | Conformal coverage in high-aspect-ratio trenches | TEM | rsc.org |
Optical and Photoluminescence Studies of Erbium-Doped Materials
Erbium-doped materials are of significant interest for optoelectronic applications due to the intra-4f electronic transitions of the Er³⁺ ion. Specifically, the transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) results in light emission at a technologically important wavelength of approximately 1.54 µm, which corresponds to the low-loss window of silica-based optical fibers. qu.edu.qa Films grown using this compound serve as a host matrix for these optically active Er³⁺ ions.
The luminescence from Er³⁺ ions in films deposited from this compound can be initiated by direct optical excitation of the erbium ions or, more efficiently, through an indirect process involving energy transfer. In the host material, energy can be absorbed by sensitizing species, which then transfer this energy to the Er³⁺ ions, exciting them to higher energy levels. These excited ions then relax non-radiatively to the ⁴I₁₃/₂ level, from which the radiative transition to the ground state occurs.
Defects within the Er₂O₃ lattice, such as oxygen vacancies, can act as luminescent centers. nih.govqu.edu.qa These centers can absorb energy and transfer it to nearby Er³⁺ ions, enhancing the 1.54 µm emission. nih.govresearchgate.net This indirect excitation mechanism is often more efficient than direct absorption by the sparsely distributed Er³⁺ ions. However, some defects, particularly hydroxyl (-OH) groups remaining from a water-based ALD process, can act as quenching centers, providing a non-radiative pathway for the de-excitation of Er³⁺ ions and reducing the luminescence efficiency. researchgate.net
Post-deposition annealing is a critical step for optimizing the optical properties of Er₂O₃ films. Thermal treatment has several beneficial effects on the photoluminescence intensity.
Firstly, annealing at elevated temperatures (e.g., 650-1050 °C) improves the crystallinity of the Er₂O₃ host matrix. This can lead to a more defined and stable crystal field around the Er³⁺ ions, which can enhance the radiative transition probability. The reduction of crystalline defects during annealing also minimizes non-radiative recombination pathways. researchgate.net
Secondly, annealing can effectively remove quenching species, such as residual hydroxyl groups, from the film. researchgate.net The removal of these non-radiative decay channels leads to a significant increase in the luminescence lifetime and intensity.
However, the annealing temperature must be carefully controlled. While moderate temperatures enhance crystallinity and remove quenchers, very high temperatures (e.g., >1000 °C) can lead to other effects. In films on silicon, the formation of an erbium silicate phase (Er₂SiO₅) at the interface becomes more pronounced at higher annealing temperatures. qu.edu.qa While this new phase can also host luminescent Er³⁺ ions, the change in the local environment can alter the emission spectrum. qu.edu.qa In some cases, the formation of silicate phases has been associated with an increase in PL intensity, potentially due to a lower concentration quenching effect because of a larger distance between neighboring Er³⁺ ions in the silicate lattice. qu.edu.qa Studies have shown that an optimal annealing temperature often exists to maximize the photoluminescence intensity, representing a balance between improved crystallinity, quencher removal, and the onset of potentially detrimental phase changes or defect formation. researchgate.net For instance, one study on Er₂O₃ films showed a dramatic increase in PL intensity when annealed, with the emission peak shifting from 1.55 µm to 1.541 µm, indicating a change in the local environment of the Er³⁺ ions.
Thermal Conductivity Investigations of Thin Films
The organometallic compound this compound serves as a critical precursor in the atomic layer deposition (ALD) of erbium-doped thin films, which are integral to various technological applications. The thermal properties of these films are a key area of investigation, as they directly impact the performance and reliability of devices.
A notable study focused on the cross-plane thermal conductivity of erbium-doped crystalline yttria (Er³⁺:Y₂O₃) films. These films were deposited via ALD using this compound and tris(cyclopentadienyl)yttrium as precursors. The thermal conductivity was measured at room temperature using the 3ω method.
The research revealed a significant dependence of thermal conductivity on post-deposition annealing. The as-deposited films exhibited a low thermal conductivity of 0.49 W m⁻¹K⁻¹. However, after an annealing process, this value saw a remarkable 16-fold increase to 8 W m⁻¹K⁻¹. This enhancement is primarily attributed to the reduction of -OH/H₂O impurities within the film structure and an increase in the grain size of the crystalline yttria. Despite this substantial increase, the thermal conductivity of the annealed film remained approximately 70% lower than that of undoped bulk single crystal yttria, a difference ascribed to phonon scattering by the erbium dopant ions and at the crystallite boundaries.
These findings underscore the importance of post-deposition processing in tailoring the thermal properties of thin films derived from this compound. The ability to control thermal conductivity is crucial for the design and engineering of devices where heat management is a critical factor.
Table 1: Thermal Conductivity of Er³⁺:Y₂O₃ Thin Films
| Film State | Thermal Conductivity (W m⁻¹K⁻¹) |
|---|---|
| As-deposited | 0.49 |
| Annealed | 8.0 |
| Undoped Bulk Single Crystal Yttria | ~27 |
Engineering of Functional Materials through Organoerbium Precursors
This compound is a key organometallic precursor for engineering a variety of functional materials, primarily through the controlled deposition of erbium-containing thin films. Its utility stems from the unique optical and electronic properties of the erbium ion (Er³⁺), which can be precisely incorporated into various host matrices.
Optical Amplifiers: A significant application lies in the fabrication of optical amplifiers, particularly Erbium-Doped Fiber Amplifiers (EDFAs) and Erbium-Doped Waveguide Amplifiers (EDWAs). wikipedia.orgfiberlabs.com this compound is used in the chemical vapor deposition processes to introduce erbium ions into silica-based fibers or planar waveguides. luhs.dealiramadhan.me These erbium ions, when excited by a pump laser, can amplify light signals in the 1.55 µm wavelength region, which is a critical window for telecommunications due to the low loss in optical fibers. luhs.dealiramadhan.me The precise control over erbium concentration and distribution afforded by using an organoerbium precursor is essential for optimizing the gain and noise figure of the amplifier. wikipedia.org
Upconversion Materials: The compound is also instrumental in creating upconversion materials, which can convert lower-energy photons (e.g., infrared) into higher-energy visible light. This is achieved by co-doping a host material with erbium and other sensitizer (B1316253) ions like ytterbium (Yb³⁺). mdpi.com The organoerbium precursor facilitates the uniform incorporation of Er³⁺ ions into the host lattice. Under infrared excitation, the Yb³⁺ ions absorb the energy and transfer it to the Er³⁺ ions, which then emit light at shorter, visible wavelengths through a process of sequential photon absorption. mdpi.comrsc.org These materials have potential applications in areas such as biological imaging and solar cells. mdpi.com
Photocatalytic Materials: Research has also explored the use of this compound to enhance the photocatalytic activity of materials like titanium dioxide (TiO₂). nih.gov By doping TiO₂ thin films with erbium ions, the material's ability to degrade organic pollutants under UV irradiation can be significantly improved. nih.gov The presence of Er³⁺ is believed to create defect sites that trap photogenerated electrons, promoting the separation of electron-hole pairs and thereby enhancing the photocatalytic efficiency. nih.gov
The versatility of this compound as a precursor allows for the precise engineering of materials with tailored optical and electronic functionalities, opening doors to advancements in telecommunications, photonics, and environmental remediation.
Theoretical and Computational Studies of Tris Methylcyclopentadienyl Erbium
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands out as a widely used computational method for investigating the electronic structure and properties of organometallic compounds, including lanthanide metallocenes. numberanalytics.comresearchgate.net It strikes a favorable balance between computational cost and accuracy, making it suitable for the relatively large and complex systems involving f-block elements. numberanalytics.comresearchgate.net
DFT calculations are instrumental in analyzing the intricate bonding within Tris(methylcyclopentadienyl)erbium. In metallocenes, the central metal atom is bonded to the cyclopentadienyl (B1206354) (Cp) rings through a combination of σ and π interactions, resulting in highly stable complexes. numberanalytics.com For lanthanide metallocenes, the nature of the metal-ligand bond is of particular interest. While historically considered largely ionic, DFT studies on related complexes, such as the divalent samarium complex [(C₅Me₅)₂Sm], have revealed substantial covalent character in the metal-ligand interactions. rsc.org This covalency arises from the mixing of lanthanide 5d orbitals with the π orbitals of the cyclopentadienyl ligands.
In complexes like this compound, the erbium atom, typically in the +3 oxidation state, is coordinated to three methylcyclopentadienyl (MeCp) ligands. The bonding involves the donation of electron density from the π-system of the MeCp rings to the vacant orbitals of the Er(III) ion. DFT calculations on analogous lanthanide-benzene complexes have demonstrated strong covalent δ bonding interactions involving the filled π* orbitals of the ligand and vacant d-orbitals of the Ln³⁺ ion, a principle that extends to cyclopentadienyl systems. researchgate.net
The arrangement and nature of the ligands surrounding a central lanthanide ion create a "ligand field" or "crystal field" that lifts the degeneracy of the 4f orbitals. This splitting is crucial as it dictates the magnetic and optical properties of the complex. Computational investigations, particularly those using ab initio methods, are employed to probe these effects.
For erbium(III) complexes, which have a Kramers ion nature, the ligand field determines the magnetic anisotropy by influencing the energy levels of the ground J multiplet. chemrxiv.org Theoretical studies on similar sandwiched erbium complexes demonstrate that modifying the ligand field, for instance by substituting atoms within the cyclopentadienyl ring, can tune the magnetic anisotropy. chemrxiv.org Ab initio ligand-field theory (AILFT) is a powerful tool used to analyze the computed f-orbital splitting, providing a clear picture of how the ligand environment influences the electronic structure and subsequent magnetic behavior. nih.gov While specific calculations for this compound are not widely published, the principles derived from studies on complexes like [LnCp₃]⁻ and heteroleptic erbium sandwich compounds are directly applicable. chemrxiv.orgresearchgate.net
Computational methods, including DFT and more advanced multireference approaches, allow for the prediction of molecular orbital (MO) diagrams and the simulation of spectroscopic properties. acs.org For lanthanide complexes, understanding the involvement of 4f, 5d, and 6s orbitals is key. For example, computational analyses of certain divalent lanthanide metallocenes have shown significant s-d orbital mixing in the highest occupied molecular orbital (HOMO). researchgate.net
DFT can be used to calculate the energies of the HOMO and the lowest unoccupied molecular orbital (LUMO), the difference of which constitutes the HOMO-LUMO gap. researchgate.net This gap is a critical parameter for understanding the electronic transitions that give rise to UV-visible absorption spectra. For lanthanide complexes, time-dependent DFT (TD-DFT) or multiconfigurational methods are often required to accurately predict absorption spectra by calculating transition energies and oscillator strengths between different electronic states. acs.org
Table 1: Representative Computational Data for Related Lanthanide Complexes This table presents illustrative data from computational studies on analogous systems to highlight the types of properties predicted for this compound.
| Complex/System | Computational Method | Predicted Property | Value/Observation | Reference |
|---|---|---|---|---|
| La(isopropyl-Cp)₂ | DFT (PBE) | Kohn-Sham Orbitals | Used to compute absorption spectra and model photofragmentation. | acs.org |
| [(C₅Me₅)₂Sm] | DFT | Metal-Ligand Bonding | Substantial covalent interaction identified. | rsc.org |
| Er(III) Sandwich Complexes | Ab initio (CASSCF) | Magnetic Anisotropy | Tunable via ligand field modification. | chemrxiv.org |
This compound is a key precursor for the Atomic Layer Deposition (ALD) of erbium oxide (Er₂O₃) thin films. researchgate.netresearchgate.net DFT calculations are a cornerstone for elucidating the complex surface reaction mechanisms that govern ALD growth. nih.gov These studies model the step-by-step process of precursor adsorption, surface reaction, and ligand elimination.
For the ALD of Er₂O₃ using Er(MeCp)₃ and an oxidant like water or ozone, DFT can be used to:
Analyze Precursor Adsorption: Calculate the adsorption energy of the Er(MeCp)₃ molecule on the hydroxylated substrate surface. researchgate.net
Model Ligand Elimination: Determine the reaction pathways and activation energy barriers for the removal of the MeCp ligands. Studies on similar cyclopentadienyl precursors show that ligand elimination is a critical, often multi-step, process. researchgate.net
Predict Surface Species: Identify the most stable surface-adsorbed species after the precursor pulse. researchgate.net
For instance, DFT studies on the ALD of La₂O₃ and Er₂O₃ from cyclopentadienyl precursors on a hydroxylated oxide surface investigate the energetics of successive ligand eliminations to predict the most favorable reaction pathway. researchgate.net Such computational insights are vital for optimizing ALD process parameters and for the rational design of new precursors. matlantis.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes like thermal decomposition and fragmentation. While specific MD studies on this compound are not prominent in the literature, research on very similar precursors, such as lanthanum isopropylcyclopentadienyl complexes, showcases the power of this technique. acs.org
In one such study, three different MD methods were compared to model the photofragmentation of the precursor: acs.org
Standard MD: The system remains in its electronic ground state, and temperature is increased to simulate thermal energy input.
Excited-State MD (ESMD): The molecule is promoted to a specific electronic excited state, and its subsequent evolution is tracked.
Time-Dependent Excited-State MD (TDESMD): This complex method allows for periodic transitions between the ground and excited states, simulating the effects of laser irradiation.
These simulations track the trajectories of all atoms over picoseconds, identifying fragmentation pathways, product distributions, and the role of electronic transitions in the dissociation process. acs.org This type of analysis is directly relevant to understanding the stability and decomposition mechanisms of Er(MeCp)₃ in ALD or CVD processes.
Computational Approaches for Magnetic and Optical Property Prediction
The prediction of magnetic and optical properties of lanthanide compounds is a significant challenge for computational chemistry due to the complex interplay of strong electron correlation and relativistic effects in the 4f shell. researchgate.net Advanced ab initio methods are required for accurate predictions.
For magnetic properties, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) approach, often followed by second-order perturbation theory (CASPT2 or NEVPT2), are employed. chemrxiv.orgnih.gov These methods can accurately calculate:
Energy Levels: The splitting of the ground state multiplet (e.g., ⁴I₁₅/₂ for Er³⁺) due to the ligand field.
g-tensors: Which describe the anisotropy of the magnetic moment.
Magnetic Relaxation Pathways: By analyzing the states and transition probabilities, one can understand why a particular complex may or may not behave as a Single-Molecule Magnet (SMM). chemrxiv.org
Computational studies on various organo-erbium complexes have successfully modeled their magnetic anisotropy, demonstrating how the ligand field can be engineered to enhance SMM properties. chemrxiv.orgosti.gov These theoretical tools are crucial for designing new lanthanide-based materials with specific magnetic characteristics.
Future Directions and Emerging Research Avenues in Tris Methylcyclopentadienyl Erbium Chemistry
Development of Novel Ligand Architectures for Enhanced Performance
The methylcyclopentadienyl (MeCp) ligands in Tris(methylcyclopentadienyl)erbium play a crucial role in determining its volatility, thermal stability, and reactivity, which are key parameters for its use as a precursor in deposition processes. Future research is focused on designing and synthesizing novel ligand architectures to overcome some of the limitations of the current compound.
One area of exploration is the introduction of different alkyl or functional groups onto the cyclopentadienyl (B1206354) ring. While this compound is a well-established precursor, related research has investigated other cyclopentadienyl derivatives for lanthanide precursors, such as those with isopropyl (iPrCp) and n-butyl (nBuCp) substituents. The goal is to fine-tune the precursor's properties. For instance, bulkier substituents can increase the volatility and stability of the complex, while also potentially lowering the deposition temperature and reducing carbon contamination in the resulting films.
Another promising avenue is the development of heteroleptic complexes, where one or more of the methylcyclopentadienyl ligands are replaced by a different type of ligand, such as an amidinate. These mixed-ligand complexes can exhibit altered reactivity and thermal properties, potentially leading to improved film growth characteristics. The synthesis of such new erbium compounds would require careful selection of ligand combinations to achieve the desired balance of volatility, stability, and reactivity.
Exploration of New Catalytic Transformations
While this compound is primarily known as a precursor, the catalytic potential of lanthanide complexes is an area of growing interest. strem.com The unique electronic properties of the erbium ion, stemming from its f-electrons, could be harnessed for various catalytic transformations.
Future research could explore the use of this compound and its derivatives as catalysts in organic synthesis. Potential applications could include polymerization reactions, where the lanthanide center can act as a Lewis acid to activate monomers. The stereoselectivity of such reactions could be controlled by the design of chiral ligands.
Furthermore, the encapsulation of this compound within porous materials like zeolites or metal-organic frameworks (MOFs) could lead to novel heterogeneous catalysts. This "ship in the bottle" approach can enhance the stability of the complex and provide shape-selective catalytic activity. Research in this area would involve the synthesis of these composite materials and testing their efficacy in various catalytic reactions, such as oxidations or C-C bond-forming reactions.
Integration into Advanced Microelectronic and Optoelectronic Devices
Erbium-doped materials are of paramount importance in optoelectronics due to the intra-4f electronic transition of the Er³⁺ ion, which results in photoluminescence at a wavelength of approximately 1.54 µm, a critical window for telecommunications. This compound serves as a key precursor for creating these materials through ALD and CVD. strem.com
Future research will focus on the precise integration of erbium-doped thin films, grown using this compound, into a new generation of microelectronic and optoelectronic devices. This includes the fabrication of more efficient and compact on-chip optical amplifiers and lasers. The ability of ALD to deposit uniform and conformal films is particularly advantageous for these applications, allowing for the creation of complex three-dimensional device structures. researchgate.net
Specific research directions include the development of erbium-doped waveguide amplifiers for photonic integrated circuits (PICs), where the gain provided by the erbium ions can compensate for signal losses. Additionally, the use of this compound to create erbium-doped silicon or silicon nitride materials is a key area of investigation, aiming to combine the light-emitting properties of erbium with the mature silicon photonics platform. The performance of these devices, such as gain per unit length and noise figure, will be critically dependent on the quality and erbium concentration profile of the deposited films, which can be precisely controlled using ALD with precursors like this compound.
Recent advancements in erbium-doped fiber lasers and amplifiers, with output powers reaching up to 50 W in the 1535 to 1605 nm range, highlight the demand for high-quality erbium-doped materials. elliotscientific.com The use of this compound in fabricating the preforms for these specialty optical fibers is a potential area for future development.
In Situ Characterization Techniques for Real-Time Process Monitoring
A deeper understanding of the surface reactions and growth mechanisms during the ALD and CVD of erbium-containing films from this compound is crucial for optimizing these processes. In situ characterization techniques, which monitor the deposition in real-time, are invaluable for gaining these insights.
Future research will increasingly employ a suite of in situ tools to study the deposition processes involving this compound. Spectroscopic ellipsometry, for instance, can provide real-time information on film thickness and optical properties with sub-nanometer resolution. researchgate.net This allows for precise control over the growth process and the immediate detection of any deviations from ideal growth behavior.
Quadrupole mass spectrometry (QMS) is another powerful technique that can be integrated into deposition reactors. tofwerk.com By analyzing the gaseous species present during each ALD cycle, QMS can identify the reaction byproducts and help elucidate the surface chemistry. For example, it can be used to determine the extent of ligand removal and the nature of the surface species after the this compound pulse.
Other techniques such as quartz crystal microbalance (QCM) can provide real-time data on the mass change during each half-reaction of the ALD cycle, offering quantitative insights into the growth rate and surface saturation. The combination of these in situ methods will provide a comprehensive picture of the deposition process, enabling the rational design of improved precursors and processes.
Multiscale Modeling and Simulation of Deposition Processes and Reactivity
Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of chemical systems. In the context of this compound, multiscale modeling can provide insights that are difficult to obtain through experiments alone.
At the atomic scale, Density Functional Theory (DFT) can be used to investigate the electronic structure of this compound and its reaction pathways on different substrate surfaces. rsc.org Such calculations can help to understand the mechanisms of precursor adsorption, ligand dissociation, and surface reactions with co-reactants like water or ozone. For example, DFT studies on related lanthanide cyclopentadienyl complexes have been used to simulate photofragmentation processes and understand ligand stripping pathways. researchgate.net This knowledge can guide the design of new ligands and the optimization of process parameters.
Q & A
Q. How can researchers balance scalability and precision when synthesizing this compound for large-scale photonic applications?
- Methodological Answer : Flow chemistry systems improve reproducibility at >10 g scales. Process analytical technology (PAT) monitors reaction progress (e.g., in-line NMR). Trade-offs between yield (optimized at 120°C) and purity (favored at 90°C) are modeled via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
